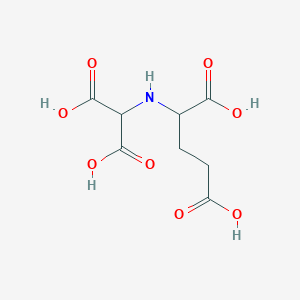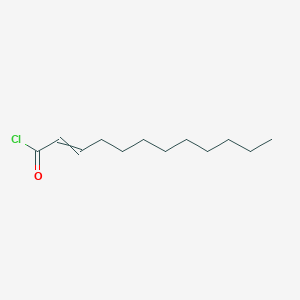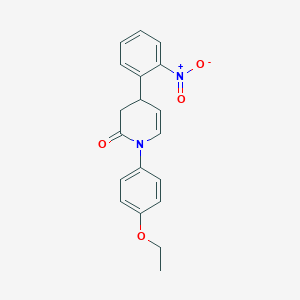
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This compound is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a dihydropyridinone core.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial production methods may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyridine derivatives, while reduction results in the formation of amino-substituted dihydropyridines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina. Research is ongoing to explore new therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one and its derivatives often involves interaction with molecular targets such as ion channels, enzymes, and receptors. For example, dihydropyridine derivatives act as calcium channel blockers by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications.
Nifedipine: Used primarily for the treatment of hypertension and angina.
Amlodipine: Known for its long duration of action and use in treating hypertension and coronary artery disease.
Felodipine: Utilized for its vasodilatory effects in the management of hypertension.
Properties
CAS No. |
116482-14-5 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16-9-7-15(8-10-16)20-12-11-14(13-19(20)22)17-5-3-4-6-18(17)21(23)24/h3-12,14H,2,13H2,1H3 |
InChI Key |
OZMZDCXCSHAWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(CC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

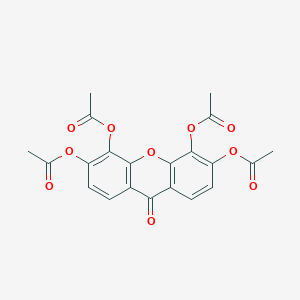
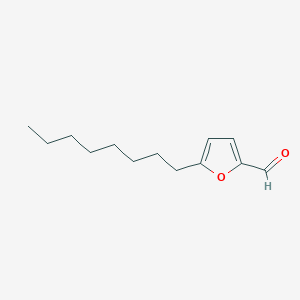
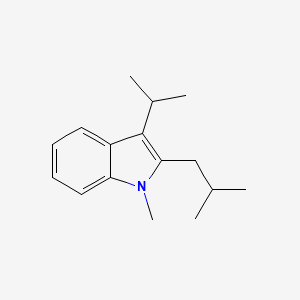

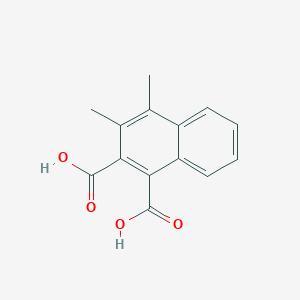

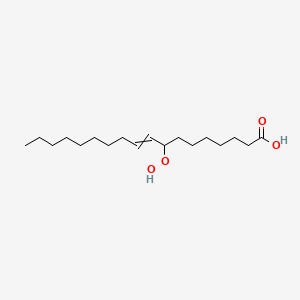
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
